2,2,4,4,6,6-Hexamethylcyclotrisilazane (CAS: 1009-93-4) is a high-purity cyclic trimeric silazane characterized by a six-membered ring of alternating silicon and nitrogen atoms, featuring a boiling point of 186-188 °C and a density of 0.92 g/mL . In industrial and advanced research procurement, HMCTS is primarily sourced as a structural building block for polysilazane synthesis, a high-yield precursor for polymer-derived silicon carbonitride (SiCN) ceramics, and a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) [1]. Unlike linear silazanes that act primarily as monofunctional silylating agents, the pre-formed cyclic Si-N-Si backbone of HMCTS provides an intact structural motif that enables higher ceramic yields, denser thin-film deposition, and highly controlled ring-opening polymerization architectures.
Substituting HMCTS with common linear alternatives like hexamethyldisilazane (HMDS) or larger cyclic analogs like octamethylcyclotetrasilazane (OMCTS) fundamentally alters process thermodynamics and final material properties. In CVD and ALD workflows, linear silazanes like HMDS fragment extensively, leading to lower nitrogen incorporation, higher carbon contamination, and poorer step coverage in high-aspect-ratio semiconductor structures [1]. Conversely, while OMCTS shares a cyclic structure, its eight-membered ring possesses significantly lower ring strain than the six-membered HMCTS ring. This lower strain requires higher activation energies for ring-opening polymerization (ROP), resulting in slower reaction kinetics and necessitating higher thermal budgets that can induce unwanted cross-linking [2]. Consequently, replacing HMCTS compromises either the deposition conformality, the structural integrity of the resulting SiCN matrix, or the thermal efficiency of the manufacturing process.
In the synthesis of silicon carbonitride (SiCN) ceramics, maintaining the structural integrity of the precursor during pyrolysis is critical for maximizing output and minimizing volumetric shrinkage. HMCTS provides a pre-formed cyclic Si-N-Si backbone that resists premature fragmentation. When cross-linked and pyrolyzed, cyclic silazane-based networks routinely achieve ceramic yields exceeding 70-75% at temperatures up to 1000 °C [1]. In contrast, linear silazanes undergo extensive volatilization of low-molecular-weight fragments during heating, often resulting in ceramic yields below 50% [1].
| Evidence Dimension | Pyrolytic ceramic yield (wt% retained mass) |
| Target Compound Data | >70-75% yield for cyclic silazane networks |
| Comparator Or Baseline | Linear silazanes: <50% yield |
| Quantified Difference | 20-25% absolute increase in retained ceramic mass |
| Conditions | Inert atmosphere pyrolysis (Ar/N2) up to 1000 °C |
Higher ceramic yield minimizes volumetric shrinkage and structural defects during the manufacturing of high-temperature SiCN matrix composites.
The synthesis of high-molecular-weight polysilazanes requires efficient ring-opening polymerization (ROP). HMCTS features a highly strained six-membered ring, which lowers the activation energy required for cationic or anionic ring opening. Compared to the eight-membered ring of octamethylcyclotetrasilazane (OMCTS), HMCTS initiates and propagates significantly faster under identical catalytic conditions [1]. This thermodynamic advantage allows for lower processing temperatures and reduces the incidence of unwanted side reactions, such as excessive cross-linking or depolymerization, which occur when pushing OMCTS to higher thermal budgets [1].
| Evidence Dimension | Ring strain and ROP reactivity |
| Target Compound Data | High reactivity driven by 6-membered ring strain |
| Comparator Or Baseline | OMCTS (8-membered ring): Lower reactivity, requires higher activation energy |
| Quantified Difference | Faster polymerization initiation and propagation at lower temperatures |
| Conditions | Cationic ring-opening polymerization in solvent/catalyst systems |
Enables manufacturers to synthesize tailored polysilazanes with tighter molecular weight distributions at lower energy costs.
In the synthesis of narrowly dispersed polydimethylsiloxanes (PDMS) via polycondensation of silanols, released water typically causes depolymerization and the formation of up to 40% unwanted cyclic siloxane byproducts. HMCTS acts as a highly efficient dehydrating agent; its silazane ring cleaves upon interaction with terminal silanol groups, absorbing water by releasing ammonia and seamlessly incorporating the siloxane unit into the chain [1]. This virtually eliminates cyclization processes, outperforming standard linear scavengers that do not contribute constructively to the polymer backbone [1].
| Evidence Dimension | Unwanted cyclic siloxane byproduct formation |
| Target Compound Data | Near complete suppression of cyclization |
| Comparator Or Baseline | Standard polycondensation without cyclic silazane: Up to 40% cyclic byproducts |
| Quantified Difference | ~40% reduction in low-molecular-weight cyclic impurities |
| Conditions | Polycondensation of alpha,omega-oligodimethylsiloxanols at 100 °C |
Improves the purity and physicochemical stability of synthesized PDMS by eliminating volatile cyclic impurities.
For semiconductor passivation and barrier layers, HMCTS serves as an effective precursor for SiCN and SiN films. With a boiling point of 186-188 °C, it provides sufficient vapor pressure for ALD delivery while remaining thermally stable against premature CVD-mode self-decomposition at low temperatures (<400 °C) [1]. Unlike HMDS, which often deposits carbon-rich, lower-density films due to extensive methyl-group fragmentation, the intact cyclic Si-N structure of HMCTS promotes denser film nucleation and step coverage reaching ~95% in high-aspect-ratio trenches [1].
| Evidence Dimension | Step coverage and film density in ALD |
| Target Compound Data | High conformality (~95% step coverage) with intact Si-N delivery |
| Comparator Or Baseline | HMDS: Lower density, higher carbon contamination, poorer conformality |
| Quantified Difference | Higher step coverage and reduced wet etch rates |
| Conditions | Plasma-enhanced ALD (PEALD) at 200-500 °C |
Critical for semiconductor foundries requiring defect-free, highly conformal barrier dielectrics in advanced node architectures.
Ideal for formulating preceramic polymers that yield high-temperature, oxidation-resistant SiCN matrix composites. The high ceramic yield of HMCTS-derived networks minimizes shrinkage during pyrolysis, making it the right choice for aerospace components and industrial thermal protection layers [1].
Used in ring-opening polymerization to create customized polysilazane binders, coatings, and adhesives. The high ring strain of HMCTS allows for efficient polymerization at lower temperatures compared to OMCTS, providing precise control over molecular weight and architecture [2].
Sourced by semiconductor manufacturers as a volatile, high-conformality precursor for depositing barrier layers, passivation films, and pore-sealing dielectrics. Its ability to deposit dense films with ~95% step coverage outperforms linear silazanes in high-aspect-ratio microelectronics [3].
Employed in the polycondensation of siloxanols to scavenge water and prevent the formation of volatile cyclic siloxane impurities. HMCTS cleanly opens and incorporates into the polymer backbone, ensuring high-purity PDMS production without the mass loss associated with standard scavengers [4].
Flammable;Irritant